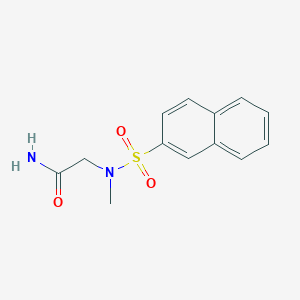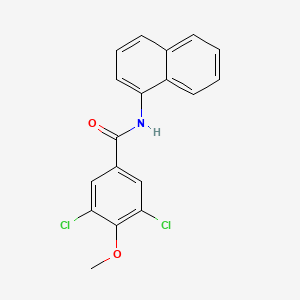
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMB is a member of the class of compounds known as benzamides, which have been shown to possess a variety of biological activities.
作用机制
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell proliferation and survival. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has also been shown to modulate the activity of several receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death). In neurons, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to protect against oxidative stress and inflammation. In immune cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate cytokine production and T cell activation.
实验室实验的优点和局限性
One advantage of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide and its effects on cellular signaling pathways.
合成方法
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 2-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
科学研究应用
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-4-6-14(13)11-18-17(19)12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMMMALNYAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)